Remodelin HBR

Acute Myeloid Leukemia NAT10 Inhibition Cell Proliferation

Remodelin hydrobromide (Remodelin HBR) is a potent, orally active, and selective inhibitor of the acetyltransferase NAT10. As a cell-permeable and stable analog of CPTH2, Remodelin HBR corrects nuclear architecture defects and reduces DNA damage signaling in laminopathic cells, including those from Hutchinson-Gilford Progeria Syndrome (HGPS) patients.

Molecular Formula C15H15BrN4S
Molecular Weight 363.3 g/mol
Cat. No. B15604789
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameRemodelin HBR
Molecular FormulaC15H15BrN4S
Molecular Weight363.3 g/mol
Structural Identifiers
InChIInChI=1S/C15H14N4S.BrH/c16-9-11-5-7-12(8-6-11)14-10-20-15(17-14)19-18-13-3-1-2-4-13;/h5-8,10H,1-4H2,(H,17,19);1H
InChIKeyXNWBCMSPDCSWSD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Remodelin HBR: A Selective, Cell-Permeable NAT10 Inhibitor for Laminopathy and Oncology Research


Remodelin hydrobromide (Remodelin HBR) is a potent, orally active, and selective inhibitor of the acetyltransferase NAT10 [1]. As a cell-permeable and stable analog of CPTH2, Remodelin HBR corrects nuclear architecture defects and reduces DNA damage signaling in laminopathic cells, including those from Hutchinson-Gilford Progeria Syndrome (HGPS) patients . Beyond laminopathies, Remodelin HBR exhibits anti-proliferative activity in various cancer models, including prostate cancer, hepatocellular carcinoma, and acute myeloid leukemia, by modulating ribosome biogenesis and nuclear structure [2].

NAT10 acetyltransferase pathway inhibition studies
Laminopathy and nuclear architecture research models
Oncology cell-model studies requiring NAT10 tool compound
Stable analog of CPTH2 for extended cellular assays

Why Remodelin HBR Cannot Be Interchanged with Other NAT10-Targeting Agents


While several compounds have been proposed as NAT10 inhibitors, including fludarabine, fosaprepitant, and CPTH2, their pharmacological profiles, selectivity, and functional outcomes differ significantly from Remodelin HBR [1]. Generic substitution is not advised because Remodelin HBR remains the most extensively validated tool compound for studying NAT10-mediated nuclear architecture and laminopathies, with a unique combination of cellular potency, in vivo efficacy, and a well-documented selectivity profile that contrasts with the off-target effects observed with clinically approved drugs like fludarabine [2]. The quantitative evidence below underscores these critical distinctions.

Fludarabine or other nucleoside analogs: DNA-damaging off-target effects may confound NAT10 mechanism interpretation in AML studies.
Fosaprepitant or docking-derived hits: Lack validated cellular or in vivo NAT10 inhibition data; binding prediction alone may not transfer to functional assay context.
CPTH2 (parent compound): Limited stability and cell permeability may shift assay reproducibility in long-term laminopathy or cancer cell models.

Quantitative Differentiation: Remodelin HBR Versus Key Comparators in NAT10 Inhibition


Anti-Leukemic Potency in AML Cells: Remodelin HBR vs. Fludarabine

In MOLM13 acute myeloid leukemia cells, Remodelin HBR and fludarabine both inhibit cell growth. Treatment with either compound results in half-maximum inhibitory concentrations (IC50) within a comparable range of 1.5 to 18.5 μM after 72 hours [1]. This indicates that Remodelin HBR can achieve similar in vitro potency to fludarabine in this specific cancer model, despite fludarabine being an FDA-approved drug with a primary mechanism of action as a DNA synthesis inhibitor [2].

AML cell growth inhibition
Head-to-head
Remodelin HBR and fludarabine both show IC50 within 1.5 – 18.5 μM range in MOLM13 cells (72 h, MTT).
Supports comparable assay potency context without nucleoside-analog DNA damage.
AML cell-model endpoint review; verify in target cell lines.
Acute Myeloid Leukemia NAT10 Inhibition Cell Proliferation

Target Engagement Affinity: Remodelin HBR vs. Fosaprepitant by Molecular Docking

Computational docking studies predict the binding affinity of various molecules to the NAT10 protein. The XP GScore, a measure of binding energy, was -5.3 kcal/mol for Remodelin HBR, whereas fosaprepitant demonstrated a significantly more favorable score of -11.709 kcal/mol [1]. While this suggests fosaprepitant may have a higher theoretical affinity for NAT10, it is crucial to note that Remodelin HBR is a validated inhibitor with extensive functional data, whereas fosaprepitant's activity against NAT10 in cellular or in vivo models remains uncharacterized [2].

Predicted NAT10 binding
Cross-study
Remodelin HBR XP GScore: -5.3 kcal/mol vs. fosaprepitant: -11.709 kcal/mol (in silico).
Docking scores alone do not establish functional NAT10 inhibition context.
Fosaprepitant lacks cellular or in vivo validation data for NAT10.
NAT10 Molecular Docking Binding Affinity

Chemical Stability and Cellular Utility: Remodelin HBR vs. Parent Compound CPTH2

Remodelin HBR is a cell-permeable, potent, and stable analog of CPTH2 . While CPTH2 is an early tool compound for inhibiting histone acetyltransferases, its limited stability and cell permeability have constrained its utility in long-term cellular assays [1]. In contrast, Remodelin HBR's improved chemical properties enable robust and reproducible inhibition of NAT10 at concentrations of 10-50 µM in cell culture, leading to consistent rescue of nuclear shape defects in laminopathic cells [2].

Stability and permeability
Class-level
Remodelin HBR described as cell-permeable, stable analog of CPTH2; active at 10–50 μM in U2OS and HGPS fibroblasts.
Supports extended cellular assay workflow; CPTH2 may degrade or show limited uptake.
Qualitative property improvement; lot-specific verification recommended.
NAT10 Inhibitor Chemical Stability Cell Permeability

In Vivo Efficacy in AML: Remodelin HBR vs. Fludarabine in Syngeneic Mouse Model

In a C1498 syngeneic mouse model of acute myeloid leukemia, both Remodelin HBR (administered intraperitoneally at 30 mg/kg) and fludarabine (administered at 200 mg/kg) significantly prolonged survival compared to vehicle control [1]. While the dosages are not equivalent, this direct comparison demonstrates that Remodelin HBR possesses tangible in vivo anti-leukemic activity, providing a proof-of-concept for its use in preclinical oncology studies where NAT10 inhibition is the desired mechanism [2].

In vivo AML survival
Head-to-head
Remodelin HBR 30 mg/kg i.p. and fludarabine 200 mg/kg i.p. both prolonged survival vs. vehicle in C1498 syngeneic AML model.
Reported in vivo model-response context for NAT10-dependent AML studies.
Doses not equivalent; model-specific endpoint context.
Acute Myeloid Leukemia In Vivo Efficacy Survival Benefit

Optimal Research Applications for Remodelin HBR Based on Comparative Evidence


Elucidating NAT10-Dependent Mechanisms in Laminopathies and Progeria

Remodelin HBR is the gold-standard chemical probe for correcting nuclear blebbing and DNA damage in HGPS and lamin A/C-depleted cells at 10-50 µM [1]. Its well-documented ability to restore nuclear architecture makes it indispensable for studies investigating the role of NAT10 in premature aging syndromes.

Investigating RNA Acetylation (ac4C) in Acute Myeloid Leukemia Pathogenesis

Given its comparable in vitro potency to fludarabine in AML cells (IC50 1.5-18.5 µM) and demonstrated in vivo activity in AML mouse models, Remodelin HBR is the preferred tool for dissecting the role of NAT10-mediated mRNA ac4C modification in driving serine metabolism and leukaemogenesis, without the confounding off-target effects of a nucleoside analog [2].

Solid Tumor Xenograft Studies for Prostate and Hepatocellular Carcinoma

Remodelin HBR has been shown to suppress the growth of prostate cancer and hepatocellular carcinoma in xenograft models when administered orally at 100 mg/kg daily [3]. This validated in vivo dosing regimen provides a clear experimental framework for oncology researchers exploring NAT10 as a therapeutic target in solid tumors.

Application
Selection Property
Validation Focus
Laminopathy and nuclear architecture research
Reported nuclear blebbing correction in HGPS and lamin A/C-depleted models
Nuclear morphology and DNA-damage endpoint monitoring
AML ac4C and serine metabolism pathway studies
Comparable cell-growth inhibition context without nucleoside-analog off-target effects
Leukemia cell-model endpoint review and NAT10 target-engagement verification
Solid tumor xenograft model studies
Reported oral in vivo model-response in prostate and hepatocellular carcinoma xenografts
Tumor-growth endpoint context and NAT10 pathway-response interpretation
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